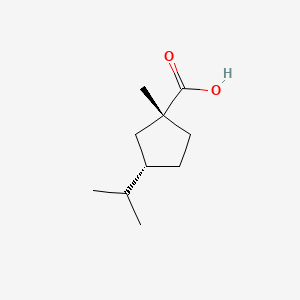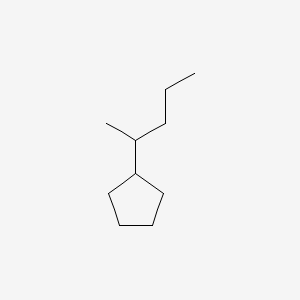
(1-Methylbutyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methylbutyl)cyclopentane is a member of the class of cyclopentanes that is cyclopentane substituted by a 1-methylbutyl group. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Thermal Chemistry and Surface Interactions
The thermal chemistry of related cyclopentane compounds, like 1-methyl-1-cyclopentene and methylene cyclopentane, has been explored on Pt(111) surfaces. These studies reveal isomerization processes and dehydrogenation to form methylcyclopentadiene species, contributing to the understanding of surface-mediated reactions relevant to catalysis and material science (Morales & Zaera, 2006).
H₂ Storage Material
Research into compounds like 3-methyl-1,2-BN-cyclopentane, which shares structural similarities with (1-Methylbutyl)cyclopentane, has highlighted their potential as H₂ storage materials. These findings are crucial for developing new materials for energy storage, with implications for renewable energy technologies (Luo et al., 2013).
Biohydroxylation Using Chiral Auxiliaries
The biohydroxylation of cyclopentane derivatives, employing chiral auxiliaries, demonstrates the utility of cyclopentane-based compounds in synthetic organic chemistry, especially in introducing chirality into pharmaceutical intermediates (Raadt et al., 2000).
Polymer Science
In polymer science, cyclopentane derivatives have been incorporated into copolymers, such as ethylene-1,2-cyclopentane random copolymers, to study the impact of cyclic units on polymer properties. This research is vital for designing new polymeric materials with tailored features for specific applications (Pragliola et al., 2013).
Propiedades
Nombre del producto |
(1-Methylbutyl)cyclopentane |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
pentan-2-ylcyclopentane |
InChI |
InChI=1S/C10H20/c1-3-6-9(2)10-7-4-5-8-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
ZXIYMCGSSPHRBV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1CCCC1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



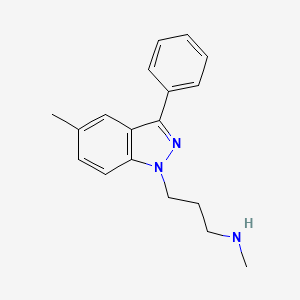
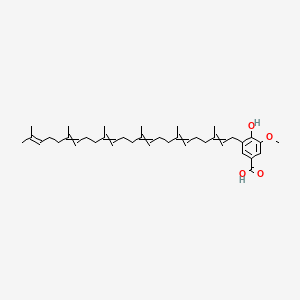
![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)
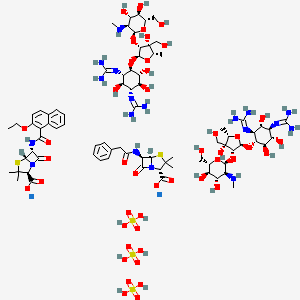
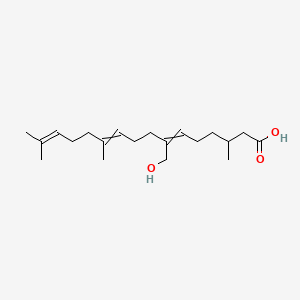
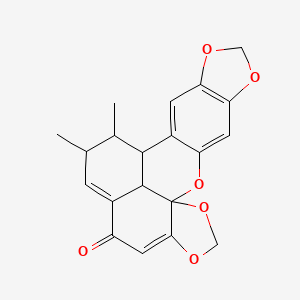
![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)
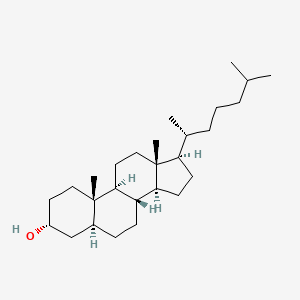
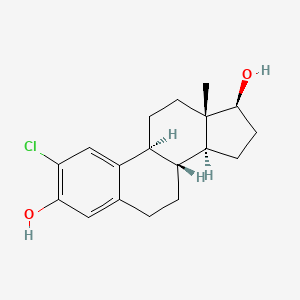
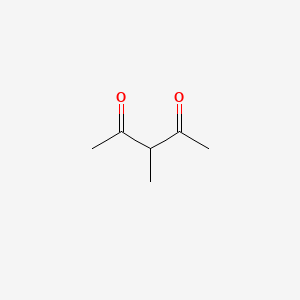
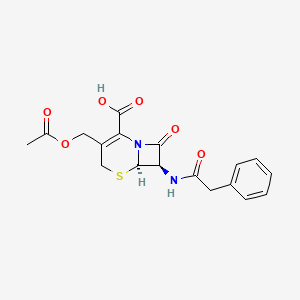
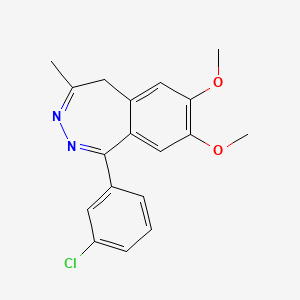
![(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1204036.png)
